molecular formula C12H14ClFO2 B13343270 (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol

(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol

Cat. No.: B13343270
M. Wt: 244.69 g/mol
InChI Key: XANUHIQGOZGSJJ-UHFFFAOYSA-N
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Description

(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is an organic compound with the molecular formula C12H15ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on a tetrahydronaphthalene ring, along with two hydroxymethyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups such as amines or ethers .

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, while the hydroxymethyl groups can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    (5-Fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the chloro substituent, leading to different chemical and biological properties.

    1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks both chloro and fluoro substituents, resulting in a less reactive compound.

Uniqueness

The presence of both chloro and fluoro substituents in (6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol makes it unique compared to its analogs.

Properties

Molecular Formula

C12H14ClFO2

Molecular Weight

244.69 g/mol

IUPAC Name

[6-chloro-5-fluoro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol

InChI

InChI=1S/C12H14ClFO2/c13-10-4-3-9-8(11(10)14)2-1-5-12(9,6-15)7-16/h3-4,15-16H,1-2,5-7H2

InChI Key

XANUHIQGOZGSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2F)Cl)C(C1)(CO)CO

Origin of Product

United States

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